5-(4-chlorophenyl)-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one
Description
The compound 5-(4-chlorophenyl)-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one is a pyrrolidinone derivative characterized by a bicyclic lactam core. Its structure features:
- A 4-chlorophenyl group at position 5, contributing hydrophobic and electron-withdrawing properties.
- A hydroxyl group at position 3, enabling hydrogen bonding interactions.
- A 3-(morpholin-4-yl)propyl chain at position 1, enhancing solubility and influencing receptor binding via morpholine’s polar oxygen atom .
Properties
IUPAC Name |
(4E)-5-(4-chlorophenyl)-4-[(4-ethoxy-3-methylphenyl)-hydroxymethylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31ClN2O5/c1-3-35-22-10-7-20(17-18(22)2)25(31)23-24(19-5-8-21(28)9-6-19)30(27(33)26(23)32)12-4-11-29-13-15-34-16-14-29/h5-10,17,24,31H,3-4,11-16H2,1-2H3/b25-23+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDCXZFPEDHBQR-WJTDDFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)Cl)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)Cl)/O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Analysis:
- Chlorophenyl vs.
- Ethoxy vs. Methoxy/Fluorine : The 4-ethoxy group in the target compound offers greater steric hindrance and metabolic stability than methoxy or fluorine substituents in .
- Morpholinylpropyl Chain : Common across analogues, this group likely improves aqueous solubility and pharmacokinetics .
Computational and Analytical Insights
- Noncovalent Interactions: The hydroxyl and morpholine groups may engage in hydrogen bonding, critical for target recognition .
- Electron Density Analysis : Tools like Multiwfn could quantify electron distribution differences between chloro (target) and methyl/fluoro (analogues) substituents, predicting reactivity or binding affinity.
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